molecular formula C16H22BrNO2 B13698446 Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate

Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate

Cat. No.: B13698446
M. Wt: 340.25 g/mol
InChI Key: GFHIWCAHJBRACU-UHFFFAOYSA-N
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Description

Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentene ring substituted with a bromopropyl group and a dimethyl-pyrrolyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate typically involves multiple steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via a nucleophilic substitution reaction using a suitable brominating agent.

    Attachment of the Dimethyl-Pyrrolyl Group: The dimethyl-pyrrolyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the bromopropyl group, converting it to a propyl group.

    Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce azido or cyano derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,4S)-1-(3-Chloropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
  • Methyl (1R,4S)-1-(3-Fluoropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate

Uniqueness

Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is unique due to the presence of the bromopropyl group, which can undergo specific chemical reactions not possible with other halogenated derivatives. This uniqueness can be leveraged in various synthetic and research applications.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

methyl 1-(3-bromopropyl)-4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C16H22BrNO2/c1-12-5-6-13(2)18(12)14-7-9-16(11-14,8-4-10-17)15(19)20-3/h5-7,9,14H,4,8,10-11H2,1-3H3

InChI Key

GFHIWCAHJBRACU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2CC(C=C2)(CCCBr)C(=O)OC)C

Origin of Product

United States

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